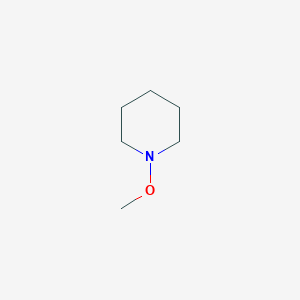

1-Methoxypiperidine

Description

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-methoxypiperidine |

InChI |

InChI=1S/C6H13NO/c1-8-7-5-3-2-4-6-7/h2-6H2,1H3 |

InChI Key |

REXGGJAEJCDHDD-UHFFFAOYSA-N |

Canonical SMILES |

CON1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

1-Methoxypiperidine: Technical Safety, Hazards, and Handling Guide

Topic: 1-Methoxypiperidine Safety Data Sheet (SDS) and Hazards Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (N-Methoxypiperidine) is a specialized N-alkoxyamine heterocycle. While less common as a standalone bulk solvent than its N-methyl analog, it has emerged as a critical structural motif in modern agrochemical design, most notably in the synthesis of the acetyl-CoA carboxylase inhibitor Spiropidion .

This guide addresses the specific safety profile of the this compound core. Unlike standard piperidines, the N-methoxy functionality introduces unique reactivity and stability considerations. This document synthesizes data from primary precursors (e.g., 1-methoxypiperidin-4-one) and structural analogs to provide a comprehensive safety framework for research and development.

Chemical Identity & Properties

The this compound moiety is characterized by a piperidine ring substituted at the nitrogen atom with a methoxy (-OCH₃) group. This modification significantly alters the basicity and lipophilicity compared to the parent piperidine.

| Property | Data | Note |

| Chemical Name | This compound | Synonyms: N-Methoxypiperidine |

| CAS Number | Not widely listed for parent; see derivatives below | 102170-24-1 (4-one derivative) |

| Molecular Formula | C₆H₁₃NO | Parent structure |

| Molecular Weight | 115.17 g/mol | |

| Structure | Cyclic N-alkoxyamine | Piperidine ring with N-OMe |

| Physical State | Liquid (Predicted) | Colorless to pale yellow |

| Solubility | Organic solvents (DCM, MeOH), Water (Moderate) | Lipophilic N-substituent |

Key Derivatives (Commercial References)

-

1-Methoxypiperidin-4-one (CAS 102170-24-1): The primary synthetic precursor.

-

This compound-4-carboxamide (CAS 1038352-44-1): Key intermediate for Spiropidion.

Hazard Identification (GHS Classification)

Note: As specific experimental toxicity data for the unsubstituted parent is limited, the following classification is derived from the validated profiles of its primary derivative, 1-methoxypiperidin-4-one, and analogous N-alkoxyamines.

GHS Label Elements[1][2][5]

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Acute Tox)

- (Aquatic Toxicity - Context Dependent)

Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long-lasting effects (based on Spiropidion data).

Precautionary Statements (Mechanistic Rationale)

-

P261 (Avoid Breathing Vapors): N-alkoxyamines can possess significant volatility; inhalation may bypass first-pass metabolism, leading to rapid systemic distribution.

-

P280 (Wear Protective Gloves/Eye Protection): The N-O bond is chemically reactive. Direct contact can lead to dermatitis or corneal opacity.

-

P273 (Avoid Release to Environment): Piperidine derivatives are often persistent in aquatic environments.

Synthesis & Handling: The "Safe Lifecycle"

The synthesis of this compound derivatives typically involves the oxidation of the piperidine nitrogen followed by alkylation. This process introduces specific process safety hazards, particularly the handling of oxidizing agents and alkylating agents.

Experimental Protocol: Synthesis of the this compound Core

This protocol describes the formation of the ring system via the 4-one precursor, a standard route in medicinal chemistry.

Step 1: N-Oxidation (Formation of Hydroxylamine)

-

Reagents: 4-Piperidone hydrochloride, Sodium Tungstate (catalyst), Hydrogen Peroxide (oxidant).

-

Procedure: Dissolve piperidone in water/methanol. Cool to 0°C. Add catalyst. Add H₂O₂ dropwise.

-

Safety Critical: Exotherm control is vital. H₂O₂ accumulation can lead to runaway reactions. Maintain T < 10°C.

Step 2: O-Methylation

-

Reagents: N-Hydroxypiperidone intermediate, Potassium Carbonate (base), Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).

-

Procedure: In a biphasic system (e.g., DCM/Water) or acetone, treat the hydroxylamine with base and methylating agent.

-

Safety Critical: MeI and DMS are potent alkylating agents (Carcinogens). Use a closed system or high-efficiency fume hood.

Handling Logic (The "Why")

-

Air Sensitivity: Unlike simple amines, N-alkoxyamines are relatively stable to oxidation but can degrade under strong acid conditions or prolonged UV exposure. Store under Argon/Nitrogen.

-

Thermal Stability: The N-O bond is weaker than N-C bonds. Avoid heating above 100°C without DSC (Differential Scanning Calorimetry) validation to rule out decomposition.

Visualization: Synthesis & Safety Workflow

The following diagram illustrates the logical flow of synthesis and the associated safety decision points.

Caption: Synthesis workflow for this compound derivatives highlighting critical process safety control points (Temperature and Containment).

Emergency Response Protocols

These protocols are self-validating systems: they prioritize immediate decontamination and neutralization of the specific chemical threat (alkaline/solvent properties).

Scenario A: Skin/Eye Exposure

-

Immediate Action: Flush with copious water for 15 minutes .

-

Mechanism: this compound is lipophilic; it penetrates the dermis. Water dilution reduces the concentration gradient, halting absorption.

-

Contraindication: Do not use vinegar or acidic neutralizers on the eyes; the heat of neutralization will worsen the injury.

Scenario B: Spills (>10 mL)

-

Evacuate: Clear the immediate area.

-

PPE Upgrade: Don butyl rubber gloves (Nitrile may have limited breakthrough time for methoxy-amines).

-

Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) as the N-O functionality can act as a localized oxidant under fire conditions.

Scenario C: Fire

-

Extinguishing Media: Alcohol-resistant foam or CO₂.

-

Hazard: Combustion produces Nitrogen Oxides (NOx), which are highly toxic. Full SCBA is mandatory.

Toxicology & Biological Context

Mechanism of Action (Agrochemical Context)

In the context of Spiropidion , the this compound ring is a "pro-insecticide" moiety.[1][2] Inside the plant or pest, it undergoes metabolic transformation (often hydrolysis or cleavage) to release the active cyclic keto-enol pharmacophore.

-

Relevance: This demonstrates that the this compound structure is biologically active and capable of crossing biological membranes (translaminar movement in plants), reinforcing the need for strict PPE to prevent systemic absorption in humans.

Metabolites

-

Primary metabolic breakdown likely yields Piperidine (or derivative) and Formaldehyde/Methanol (from the methoxy group cleavage).

-

Toxicology Implication: Chronic exposure could theoretically mimic methanol toxicity (formic acid production) or piperidine toxicity (neuromuscular effects).

References

-

PubChem. 1-Methoxypiperidin-4-one Compound Summary. National Library of Medicine. Available at: [Link]

-

Syngenta Crop Protection. Spiropidion: A Novel Insecticide for Sucking Pests. ResearchGate. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-Methoxypiperidin-4-one. Available at: [Link]

Sources

- 1. Spiropidion | C21H27ClN2O5 | CID 58537978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [2-(4-chloro-2,6-dimethyl-phenyl)-8-methoxy-4-methyl-3 oxo-4,8-diazaspiro[4,5]dec-1-en-1-yl] ethyl carbonate | 1229023-00-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Solubility Profile and Solvent Selection for N-Methoxypiperidine

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-methoxypiperidine (1-methoxypiperidine). Unlike its carbon-substituted isomers (e.g., 4-methoxypiperidine), N-methoxypiperidine features a direct nitrogen-oxygen (N-O) bond, classifying it as a cyclic N-alkoxyamine.[1][2] This structural distinction fundamentally alters its basicity, polarity, and solvation thermodynamics.

This document is designed for researchers in medicinal chemistry and process development who require precise solvent data for synthesis, extraction, and purification workflows. It addresses the critical need for distinguishing this compound from its isomers and provides actionable protocols for solvent selection based on dielectric constants and intermolecular forces.[1][2]

Chemical Identity and Disambiguation

Before establishing solubility parameters, it is critical to distinguish the target analyte from structurally related isomers that possess vastly different properties.[1][3]

| Compound | Structure | CAS Registry | Classification | Key Solubility Difference |

| N-Methoxypiperidine | N-OMe | Varied/In-situ | N-Alkoxyamine | Lipophilic , reduced basicity. |

| 4-Methoxypiperidine | C-OMe | 4045-24-3 | Ether-Amine | Hydrophilic, strong base.[1][3][2] |

| N-Hydroxypiperidine | N-OH | 4801-58-5 | Hydroxylamine | Water-soluble, H-bond donor.[1][3][2] |

Note: N-methoxypiperidine is often generated in situ or supplied as a custom intermediate (e.g., in the synthesis of spirocyclic pesticides like Spiropidion).[1] Commercial availability often defaults to the hydrochloride salt or the C-substituted isomers.[1][2]

Physicochemical Characterization

The solubility of N-methoxypiperidine is governed by the lipophilic piperidine ring competing with the polar N-methoxy functionality.[1][2]

Theoretical Property Profile[3]

-

Molecular Formula: C₆H₁₃NO[1]

-

Estimated LogP: 0.8 – 1.2 (Moderate Lipophilicity)[1]

-

Estimated pKa: ~4.5 – 5.5 (Significantly less basic than piperidine due to the electron-withdrawing effect of the oxygen atom).[1][2]

-

Boiling Point: Predicted ~135–145°C (Lower than N-hydroxypiperidine due to lack of intermolecular H-bonding).[1][2]

Solubility Profiling and Solvent Selection

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles, modified by the specific dipole interactions of the N-O bond.

Solubility Data Table

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Primary choice for extraction.[1][3][2] Excellent solvation of the lipophilic ring.[1][2] |

| Aromatic | Toluene, Benzene | High | Pi-stacking interactions are absent, but van der Waals forces dominate.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Good dipole-dipole matching.[1] Ethyl Acetate is ideal for partitioning from water.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | H-bonding with the solvent's hydroxyl group and the amine nitrogen. |

| Aliphatic | Hexane, Heptane | Moderate | Soluble, but may require heating or co-solvents if concentration is high. |

| Aqueous | Water (Neutral pH) | Low to Moderate | Limited solubility due to the hydrophobic methyl cap.[1][3][2] |

| Aqueous Acid | 0.1M HCl / H₂SO₄ | High | Protonation of the nitrogen forms a water-soluble salt ([N-OMe-Pip-H]⁺).[1][3][2] |

Mechanistic Interactions

The N-methoxy group creates a unique dipole.[1][3][2] Unlike N-hydroxypiperidine, N-methoxypiperidine cannot act as a Hydrogen Bond Donor (HBD), only as a Hydrogen Bond Acceptor (HBA).[1]

-

In Water: The hydrophobic effect of the piperidine ring and the methyl group dominates, reducing water solubility compared to N-OH.[1]

-

In Acid: The nitrogen atom, though less basic than piperidine, can still accept a proton.[3] This reversible protonation is the basis for the Acid-Base Extraction Strategy .[1][2]

Experimental Protocols

Protocol: Acid-Base Purification (Solubility Switching)

This protocol utilizes the pH-dependent solubility of N-methoxypiperidine to purify it from neutral organic impurities.[1][3][2]

Objective: Isolate N-methoxypiperidine from a crude reaction mixture in Toluene.

-

Extraction (Protonation):

-

Wash:

-

Neutralization (Deprotonation):

-

Recovery:

Visualization: Solubility & Extraction Workflow

Caption: Figure 1. Acid-Base Extraction Workflow exploiting the pH-dependent solubility switch of N-methoxypiperidine.

Application-Specific Solvent Recommendations

| Application | Recommended Solvent | Rationale |

| Synthesis (Alkylation) | Acetonitrile (ACN) or DMF | Polar aprotic solvents stabilize the transition state for N-alkylation reactions.[1][3][2] |

| Synthesis (Reduction) | Methanol (MeOH) | Protic solvents facilitate hydride transfer if reducing the N-O bond is desired (caution required).[1][3][2] |

| HPLC Analysis | Water:Acetonitrile (with 0.1% Formic Acid) | Acidic modifier ensures the amine remains protonated, preventing peak tailing on C18 columns.[1][3] |

| Storage | Ethanol or Neat (Under Argon) | Avoid chlorinated solvents for long-term storage to prevent potential quaternization over time.[1][3][2] |

Safety and Handling

-

Flammability: As a secondary amine ether derivative, treat as a Flammable Liquid .[1][3] Flash point is likely < 60°C.[1][2]

-

Peroxide Formation: Like many ethers, N-alkoxy compounds can potentially form peroxides upon prolonged exposure to air.[1][3][2] Store under inert gas (Nitrogen/Argon).

-

Toxicity: N-alkoxyamines can be skin irritants and potential sensitizers.[1][2] Use standard PPE (Gloves, Goggles, Fume Hood).[1]

References

-

BenchChem. (2025).[1][2][4] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from [1][3][2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 77666, 4-Methoxypiperidine. Retrieved from [1][2]

-

Sigma-Aldrich. (2025).[1][2] Product Specification: 1-Hydroxypiperidine (CAS 4801-58-5).[1][2][5] Retrieved from [1][3][2]

-

Syngenta Crop Protection. (2018).[1][2] Patent WO2018114649: Crystalline polymorph of N-alkyl amide substituted spiroheterocyclic pyrrolidine dione derivative insecticide.[1][3][2] (Describing this compound derivatives). Retrieved from

-

Thieme Chemistry. (2025).[1][2] Science of Synthesis: Hydroxylamines and N-Alkoxyamines. Retrieved from [1][3][2]

Methodological & Application

Application Note: Electrochemical Synthesis of Methoxylated Piperidine Derivatives

(Synthesis of 2-Methoxypiperidine / "1-Methoxypiperidine" Anomeric Analogues)

Part 1: Executive Summary & Scientific Nomenclature

Target Audience: Medicinal Chemists, Process Development Scientists, Glycobiology Researchers.[1]

Abstract: This application note details the anodic oxidation of piperidine derivatives in methanol to synthesize 2-methoxypiperidine (IUPAC). This transformation, widely known as the Shono Oxidation , utilizes methanol as both solvent and nucleophile.

Critical Nomenclature Clarification: The term "this compound" in the user request is chemically ambiguous and context-dependent.

-

IUPAC Nomenclature: "this compound" refers to N-methoxypiperidine (methoxy group on the nitrogen).[1] This species cannot be synthesized directly from piperidine and methanol via standard oxidation; it requires hydroxylamine precursors [1].

-

Iminosugar/Carbohydrate Nomenclature: In the field of aza-sugars (iminosugars), the carbon adjacent to the nitrogen is often designated as C1 (the anomeric position). Therefore, researchers in glycobiology often refer to 2-methoxypiperidine (IUPAC) as This compound [2].

Decision: Based on the reagents provided (Piperidine + Methanol), this guide focuses on the Electrochemical Shono Oxidation , which yields the

Part 2: Mechanistic Insight & Reaction Design

The electrochemical methoxylation of cyclic amines is a "green" alternative to transition-metal catalyzed C-H activation.[1] The reaction proceeds via a two-electron oxidation of the carbamate-protected amine.

1. The "Passivation" Problem

Direct oxidation of free piperidine is inefficient because the free amine is nucleophilic and can react with radical intermediates, leading to polymerization or electrode passivation (coating).

-

Solution: We must use

-Acyl or

2. Mechanism of Action (Shono Oxidation)

-

SET 1: Single Electron Transfer from the Nitrogen lone pair to the anode generates a radical cation.[1]

-

Deprotonation: Loss of a proton from the

-carbon yields a carbon-centered radical.[1] -

SET 2: Second electron transfer generates an

-acyliminium ion (highly electrophilic). -

Trapping: Methanol (solvent) attacks the iminium ion to form the hemiaminal ether.[1]

Figure 1: Mechanistic pathway of the anodic Shono oxidation of N-protected piperidine in methanol.

Part 3: Experimental Protocol

Protocol A: Anodic Methoxylation of

-Formylpiperidine

Objective: Synthesis of

Safety Warning: Methanol is toxic and flammable.[1] Electrochemical cells generate hydrogen gas at the cathode; ensure proper ventilation to prevent explosive buildup.[1]

Materials:

-

Substrate:

-Formylpiperidine (10 mmol, ~1.13 g). -

Solvent: Anhydrous Methanol (50 mL).

-

Electrolyte: Tetraethylammonium Tosylate (

) or -

Electrodes: Carbon rod (Anode) and Platinum wire or Stainless Steel (Cathode).[1]

-

Power Supply: DC Power Supply (capable of Constant Current mode).[1]

Step-by-Step Methodology:

-

Cell Assembly:

-

Preparation of Electrolyte:

-

Dissolve

(1.5 g) in anhydrous Methanol (50 mL) in the reaction vessel. -

Add

-Formylpiperidine (1.13 g). Stir until fully dissolved.

-

-

Electrolysis:

-

Cool the reaction vessel to 10–15°C using a water bath (to minimize side reactions).

-

Set the power supply to Constant Current (CC) mode.[1]

-

Apply a current density of 30–50 mA/cm² (relative to the anode surface area).

-

Pass 2.2 to 2.5 F/mol of charge (Faradays per mole).[1]

-

Calculation:

.[1] - .

-

Target: ~2400 C (to account for efficiency losses).

-

-

-

Monitoring:

-

Monitor by TLC (Silica, EtOAc/Hexane) or GC-MS.[1] The starting material peak should disappear, replaced by the product peak (

mass shift corresponding to

-

-

Work-up:

-

Evaporate Methanol under reduced pressure (Rotary Evaporator, 40°C).

-

Resuspend the residue in Water (20 mL) and extract with Dichloromethane (3 x 20 mL).

-

Note: The electrolyte (

) usually remains in the aqueous phase or precipitates out. -

Dry combined organic layers over

, filter, and concentrate.

-

-

Purification:

-

The crude oil is often pure enough (>90%) for downstream reactions.[1]

-

If necessary, purify via vacuum distillation (bp ~100°C at 5 mmHg) or flash column chromatography.

-

Yield Expectation: 80–90% conversion.

Part 4: Data Presentation & Quality Control[1]

Table 1: Troubleshooting the Electrochemical Synthesis

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Passivation of Anode (Polymer film) | Reverse polarity for 30s every 10 mins; Polish electrode. |

| Over-oxidation | Current density too high | Reduce current density to 10-20 mA/cm².[1] |

| Product Hydrolysis | Wet Methanol | Use anhydrous MeOH; Add 3Å molecular sieves to the cell. |

| Low Voltage/High Resistance | Low Electrolyte Conductivity | Increase |

Product Validation (NMR):

-

NMR (CDCl

-

5.0–5.5 ppm (broad s or d, 1H,

-

3.2–3.4 ppm (s, 3H,

-

5.0–5.5 ppm (broad s or d, 1H,

-

NMR:

-

~80–85 ppm (Hemiaminal carbon

-

~80–85 ppm (Hemiaminal carbon

Part 5: Alternative Route (N-Methylation)

If the user's request for "this compound" was a typo for "1-Methylpiperidine" (N-Methylation), the following protocol applies.

Protocol B: Catalytic N-Methylation via Hydrogen Borrowing

Reagents: Piperidine, Methanol, Ruthenium Catalyst (

Figure 2: Hydrogen Borrowing methodology for N-methylation using Methanol.[1]

References

-

N-Alkoxyamine Synthesis: Kawase, M., et al. "Electrophilic amination of Grignard reagents with N-methoxyamine."[1] Journal of Organic Chemistry, 1989. Link[1]

-

Iminosugar Nomenclature & Shono Oxidation: Onomura, O., et al. "Stereoselective synthesis of 3-deoxy-piperidine iminosugars from L-lysine."[1] Tetrahedron Letters, 2008. (Describes "this compound" as the C2-methoxy derivative). Link

-

Shono Oxidation Review: Shono, T. "Electroorganic chemistry in organic synthesis."[1] Tetrahedron, 1984. Link

-

Flow Electrochemistry Protocol: "Anodic Methoxylation of N-Formylpiperidine." Organic Syntheses, 2020. Link

Sources

Reaction of methoxyamine with 1,5-dibromopentane cyclization

Application Note: Synthesis of N-Methoxypiperidine via Cyclodialkylation

Abstract

This application note details the protocol for the synthesis of

Introduction & Chemical Context

The formation of nitrogen-containing heterocycles via dialkylation is a cornerstone of medicinal chemistry.[1][2] While the synthesis of piperidine is trivial, the introduction of an alkoxy group directly onto the nitrogen atom (

Target Compound:

Key Applications:

-

Pharmacophore Development: Used as a bioisostere for piperidine to lower

and alter metabolic stability.[1][2] -

Energetic Materials: Precursor for high-nitrogen energetic materials where N-O bonds are critical.[1][2]

-

Kinetic Studies: Model system for the "alpha-effect," where the adjacent oxygen lone pair increases the nucleophilicity of the nitrogen despite the electron-withdrawing inductive effect.[1][2]

Mechanistic Insight

The reaction proceeds via a two-step nucleophilic substitution mechanism.[1][2]

-

Activation: The methoxyamine hydrochloride is neutralized in situ by the base to generate the free nucleophile (

).[1][2] -

First Alkylation: The nitrogen lone pair attacks the terminal carbon of 1,5-dibromopentane, displacing the first bromide ion.[1][2]

-

Cyclization (Intramolecular

): The intermediate secondary amine undergoes a rapid intramolecular attack on the second terminal bromide to close the six-membered ring.[1][2]

Thermodynamic Driver: The formation of the stable piperidine ring (low ring strain) and the entropic favorability of intramolecular cyclization drive the reaction to completion.[2]

Figure 1: Reaction pathway for the cyclodialkylation of methoxyamine.

Experimental Design

Reagent Selection

| Reagent | Role | Equiv. | Notes |

| Methoxyamine HCl | Nucleophile Source | 1.0 | Hygroscopic solid.[1][2] Must be handled under inert atmosphere to prevent clumping. |

| 1,5-Dibromopentane | Electrophile | 1.05 | Slight excess ensures complete consumption of the amine.[1][2] |

| Potassium Carbonate ( | Base | 3.5 | Requires 1 eq to free the amine + 2 eq to neutralize HBr generated.[1][2] Anhydrous powder required.[1][2] |

| Acetonitrile (MeCN) | Solvent | N/A | Polar aprotic solvent facilitates |

| Sodium Iodide (NaI) | Catalyst | 0.1 | (Optional) Finkelstein catalyst.[1][2] Converts alkyl bromide to more reactive alkyl iodide in situ. |

Critical Considerations

-

Stoichiometry: Do not use a large excess of dibromide.[1][2] Excess dibromide can lead to dimerization (two methoxyamines bridging two pentane chains) rather than cyclization.[1][2]

-

Temperature: Refluxing acetonitrile (

) provides sufficient energy for the second alkylation (cyclization) which is entropically favored but sterically slower than the first.[1][2] -

Base Choice:

is preferred over NaOH.[1][2] Hydroxide bases can cause hydrolysis of the dibromide to diols or elimination to dienes.[1][2]

Detailed Protocol

Safety Warning: Methoxyamine is a skin irritant and toxic if inhaled. 1,5-Dibromopentane is an alkylating agent.[1][2] Perform all operations in a fume hood.

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add Methoxyamine Hydrochloride (4.18 g, 50 mmol) to the flask.

-

Add Anhydrous Potassium Carbonate (24.2 g, 175 mmol).

-

Add Acetonitrile (100 mL) and stir vigorously at room temperature for 15 minutes.

Step 2: Addition and Cyclization

-

Add 1,5-Dibromopentane (12.07 g, 7.1 mL, 52.5 mmol) dropwise via syringe or addition funnel over 10 minutes.

-

(Optional) Add Sodium Iodide (750 mg, 5 mmol) to accelerate the reaction.

-

Heat the mixture to reflux (

) using an oil bath. -

Maintain reflux for 16–24 hours .

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered glass funnel or a Celite pad to remove solid inorganic salts (

, -

Wash the filter cake with cold Acetonitrile (2 x 20 mL).

-

Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to remove the solvent.

Step 4: Purification

-

Dissolve the residue in Diethyl Ether or Dichloromethane (50 mL).

-

Wash with Water (2 x 20 mL) to remove residual inorganic salts and unreacted methoxyamine.[1][2]

-

Wash with Brine (20 mL).

-

Dry the organic layer over anhydrous Magnesium Sulfate (

) .[1][2] -

Filter and concentrate.

-

Distillation: The product is a liquid.[1][2][3][4] Purify via vacuum distillation.[1][2][4]

Figure 2: Operational workflow for isolation and purification.[1][2]

Quality Control & Validation

| Analytical Method | Expected Result | Interpretation |

| 1H NMR ( | Characteristic singlet for the methoxy group.[1][2] | |

| Protons adjacent to Nitrogen (ring).[1][2] | ||

| Remaining ring protons.[1][2] | ||

| GC-MS | Molecular Ion | Confirming formula |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or impurities.[1][2] |

Self-Validation Check:

If the NMR shows a triplet at

Troubleshooting

-

Issue: Product is colored/impure.

References

-

Major, R. T., & Dursch, F. (1958).[1][2] O-Alkylation of Hydroxylamine. The Journal of Organic Chemistry, 23(10), 1564–1564.[1][2] [1][2]

-

Thermo Fisher Scientific. (n.d.).[1][2] 4-Methoxypiperidine Safety Data Sheet. (Used for comparative safety data of methoxypiperidine isomers). [1][2]

-

PubChem. (n.d.).[1][2][5] Compound Summary: N-Methoxypiperidine.[1][2] National Library of Medicine.[1][2][5] [1][2]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxypiperidine, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-Methoxypiperidine | 4045-24-3 [chemicalbook.com]

- 5. 2-Methoxypiperidine | C6H13NO | CID 521463 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Methoxypiperidine as a Precursor for Nitroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 1-Methoxypiperidine in Nitroxyl Radical Synthesis

Nitroxyl radicals, characterized by a stable N-O• moiety, are indispensable tools in a myriad of scientific disciplines, including polymer chemistry, materials science, and notably, in biomedical research and drug development.[1][2] Their unique paramagnetic properties make them exceptional spin labels for electron paramagnetic resonance (EPR) spectroscopy, while their redox activity underpins their application as antioxidants and catalysts.[2][3] The stability of nitroxyl radicals is critically dependent on the steric hindrance around the radical center, with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) being a benchmark example.[1][3]

Traditionally, nitroxyl radicals are synthesized through the oxidation of the corresponding secondary amines or hydroxylamines.[3] However, the use of N-alkoxyamines, such as this compound, as precursors offers distinct advantages. This approach provides a stable, isolable starting material that can be readily oxidized to the target nitroxyl radical under mild conditions. The N-O bond is already present, simplifying the synthetic challenge to a single oxidation step. This guide provides a comprehensive overview of the synthesis of nitroxyl radicals from this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.

The Chemical Rationale: From N-Alkoxyamine to Stable Radical

The conversion of a sterically hindered N-alkoxyamine, like 1-methoxy-2,2,6,6-tetramethylpiperidine, to its corresponding nitroxyl radical is an oxidative process that involves the removal of a hydrogen atom from a transient intermediate. The stability of the resulting nitroxyl radical is paramount and is largely attributed to the presence of bulky substituents at the α-carbons to the nitrogen atom, which prevent dimerization and other degradation pathways.[1][3]

The choice of oxidizing agent is critical for achieving high yields and minimizing side reactions. Common oxidants for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and systems based on hydrogen peroxide with a metal catalyst.[4][5] The methoxy group on the nitrogen atom can influence the electronic properties and reactivity of the precursor, potentially affecting the optimal oxidation conditions.

Experimental Protocols

The following protocols are adapted from established methods for the oxidation of sterically hindered N-alkoxyamines and tertiary amines. Researchers should optimize these conditions for their specific substrate and laboratory setup.

Protocol 1: Oxidation of 1-Methoxy-2,2,6,6-tetramethylpiperidine using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the synthesis of 1-methoxy-2,2,6,6-tetramethylpiperidine-N-oxyl using the readily available and effective oxidizing agent, m-CPBA.

Materials:

-

1-Methoxy-2,2,6,6-tetramethylpiperidine

-

meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methoxy-2,2,6,6-tetramethylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add a solution of m-CPBA (1.1-1.5 eq) in DCM dropwise over 15-30 minutes. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The starting material and product can be visualized using a suitable stain (e.g., potassium permanganate). The reaction is generally complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (meta-chlorobenzoic acid). Continue stirring until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product, a reddish-orange oil or solid, can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the nitroxyl radical. The product is identifiable by its characteristic orange color.

Expected Yield: 85-95%

Protocol 2: Catalytic Oxidation of 1-Methoxy-2,2,6,6-tetramethylpiperidine using Hydrogen Peroxide

This protocol utilizes a greener and more atom-economical approach with hydrogen peroxide as the terminal oxidant, catalyzed by a metal salt.[5]

Materials:

-

1-Methoxy-2,2,6,6-tetramethylpiperidine

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O) or another suitable metal catalyst

-

Methanol or another suitable solvent

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Diethyl ether or Ethyl Acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methoxy-2,2,6,6-tetramethylpiperidine (1.0 eq) in methanol.

-

Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.01-0.05 eq).

-

Addition of Oxidant: To the stirred solution, add hydrogen peroxide (30% aqueous solution, 1.5-2.0 eq) dropwise. The reaction may be mildly exothermic. Maintain the temperature at room temperature or slightly elevated (e.g., 40-50 °C) to facilitate the reaction.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and temperature.

-

Work-up:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of potassium carbonate.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography as described in Protocol 1.

Expected Yield: 70-85%

Characterization of the Nitroxyl Radical Product

Proper characterization of the synthesized nitroxyl radical is essential to confirm its identity and purity.

Spectroscopic Analysis

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most definitive technique for characterizing nitroxyl radicals.[6] The EPR spectrum of a piperidine-N-oxyl radical in solution typically shows a characteristic three-line pattern due to the hyperfine coupling of the unpaired electron with the 14N nucleus (I=1).[6] The g-value is expected to be around 2.006, and the hyperfine coupling constant (aN) is typically in the range of 14-16 Gauss.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful oxidation.

-

Infrared (IR) Spectroscopy: While not as definitive as EPR, the IR spectrum can show the absence of the N-H stretch (if starting from a secondary amine) and the presence of the N-O radical bond, although the latter is a weak absorption.

-

UV-Visible Spectroscopy: Nitroxyl radicals typically exhibit a weak absorption in the visible region, which is responsible for their characteristic color.

Physicochemical Properties

-

Appearance: Piperidine-based nitroxyl radicals are often reddish-orange crystalline solids or oils.[7]

-

Melting Point: If the product is a solid, its melting point can be a useful indicator of purity.

-

Stability: The synthesized nitroxyl radical should be stable at room temperature for extended periods, especially when stored in the dark and protected from strong reducing or oxidizing agents.

Data Presentation

| Parameter | Protocol 1 (m-CPBA) | Protocol 2 (H₂O₂/Na₂WO₄) |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid | Hydrogen Peroxide |

| Catalyst | None | Sodium Tungstate Dihydrate |

| Solvent | Dichloromethane | Methanol |

| Reaction Temperature | 0 °C to room temperature | Room temperature to 50 °C |

| Typical Reaction Time | 1-4 hours | 4-24 hours |

| Work-up | Basic aqueous wash | Extraction |

| Purification | Column Chromatography | Column Chromatography |

| Expected Yield | 85-95% | 70-85% |

Visualizations

Workflow for Nitroxyl Radical Synthesis

Caption: General workflow for the synthesis of nitroxyl radicals.

Reaction Mechanism: Oxidation of N-Alkoxyamine

Caption: Simplified oxidation mechanism.

Conclusion and Future Perspectives

The use of this compound derivatives as precursors provides a reliable and efficient route to stable nitroxyl radicals. The protocols outlined in this guide, based on established oxidation methodologies, offer researchers a solid starting point for the synthesis of these valuable compounds. The resulting nitroxyl radicals can be employed in a wide array of applications, from fundamental studies of reaction mechanisms to the development of novel therapeutic and diagnostic agents. Further research into the influence of the N-alkoxy group on the physicochemical properties of nitroxyl radicals will undoubtedly expand their utility and lead to the design of next-generation spin probes and redox-active molecules.

References

-

Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. Available at: [Link]

- Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives. Google Patents.

-

Chapter 3: Synthesis of Nitroxides and Alkoxyamines - Books - The Royal Society of Chemistry. Available at: [Link]

-

Reduction of 2,2,6,6-tetramethyl-piperidinyl-1-oxy (TEMPO) to... - ResearchGate. Available at: [Link]

-

N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science - ResearchGate. Available at: [Link]

-

Decrease in 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) EPR signal in ozone-treated erythrocyte membranes - PubMed. Available at: [Link]

-

Product Class 2: Nitroxyl Radicals (Nitroxides). Thieme Chemistry. Available at: [Link]

-

The EPR spectrum of 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxide... - ResearchGate. Available at: [Link]

-

Organic Synthesis Using Nitroxides | Chemical Reviews - ACS Publications. Available at: [Link]

-

TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. Available at: [Link]

-

Nitroxyl radicals remarkably enhanced the superoxide anion radical-induced chemiluminescence of Cypridina luciferin analogues - PubMed. Available at: [Link]

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) - ResearchGate. Available at: [Link]

-

N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science - CHIMIA. Available at: [Link]

-

Studying Macromolecules by EPR. ETH Zurich. Available at: [Link]

-

Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - MDPI. Available at: [Link]

-

8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. Available at: [Link]

-

Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the - Organic Syntheses. Available at: [Link]

-

Braslau Group: α-H Nitroxides in NMP. University of California, Santa Cruz. Available at: [Link]

-

Perplexing EPR Signals from 5f36d1 U(II) Complexes - ChemRxiv. Available at: [Link]

-

TEMPO - Wikipedia. Available at: [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. Available at: [Link]

-

Effective 2,6-substitution of piperidine nitroxyl radical by carbonyl compound. Journal of the Chinese Chemical Society. Available at: [Link]

Sources

- 1. TEMPO - Wikipedia [en.wikipedia.org]

- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TEMPO [organic-chemistry.org]

- 5. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]

- 6. Decrease in 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) EPR signal in ozone-treated erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,2,6,6-Tetramethylpiperidine-1-oxyl (free radical) for synthesis 2564-83-2 [sigmaaldrich.com]

1-Methoxypiperidine in electrophilic amination reactions

Application Note: 1-Methoxypiperidine in Electrophilic Amination Reactions

Abstract

This technical guide details the application of this compound (N-methoxypiperidine) as an electrophilic aminating reagent. Unlike classical nucleophilic amination (e.g., reductive amination or alkylation), electrophilic amination employs an "umpolung" strategy where the nitrogen source acts as the electrophile, reacting with carbon nucleophiles (carbanions).[1][2] This approach is critical for synthesizing tertiary amines, specifically

Part 1: Introduction & Mechanistic Principles

1.1 The Reagent: this compound

this compound is a cyclic

-

Chemical Structure: Piperidine ring

-substituted with a methoxy (-OMe) group. -

Role: Transfers the piperidyl moiety to a nucleophilic carbon center.

-

Advantage:

-Methoxy amines are generally more stable to storage and handling than their

1.2 Mechanism of Action:

-

Nucleophile (Nu⁻): Organolithiums (RLi), Grignard reagents (RMgX), or enolates.

-

Electrophile: this compound.

-

Leaving Group: Methoxide (MeO⁻), typically coordinated to the metal cation (

or

Figure 1: Mechanism of electrophilic amination via nucleophilic substitution at nitrogen.[3]

Part 2: Applications & Substrate Scope

2.1 Primary Application: Synthesis of Tertiary Amines

The primary utility of this compound is the direct conversion of carbanions into

| Substrate Class | Nucleophile Source | Product Type | Conditions |

| Aryl | Aryllithium (ArLi) | THF/Et₂O, -78°C to RT | |

| Alkyl | Alkyllithium / Grignard | THF, 0°C to RT | |

| Enolates | Ester/Ketone Enolates | LDA, THF, -78°C | |

| Heteroaryl | Heteroaryllithium | THF, -78°C |

2.2 Comparison with Other Reagents

-

Vs.

-Chloropiperidine: this compound is significantly safer (non-explosive) and easier to handle but less reactive. -

Vs.

-Benzoyloxypiperidine: The benzoate derivative is more reactive and often used in transition-metal-catalyzed reactions (Cu/Ni catalysis). The methoxy derivative is preferred for stoichiometric reactions with strong nucleophiles (RLi) where atom economy of the leaving group is less critical.

Part 3: Detailed Experimental Protocols

Protocol A: Electrophilic Amination of Aryllithium Reagents

Objective: Synthesis of

Reagents:

-

Bromobenzene (1.0 equiv)

-

n-Butyllithium (1.1 equiv, solution in hexanes)

-

This compound (1.2 equiv)

-

THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation of Nucleophile:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under an argon atmosphere.

-

Add anhydrous THF (10 mL) and bromobenzene (1.0 mmol).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Dropwise add n-Butyllithium (1.1 mmol) over 5 minutes. Stir at -78°C for 30 minutes to ensure complete lithium-halogen exchange.

-

-

Amination Reaction:

-

In a separate dry flask, dissolve this compound (1.2 mmol) in anhydrous THF (2 mL).

-

Slowly cannulate (or add via syringe) the this compound solution into the aryllithium solution at -78°C.

-

Critical Step: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (RT) over 2 hours. The solution typically changes color (often yellow to turbid white).

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous

(5 mL). -

Extract with diethyl ether or ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over

, filter, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Yield Expectation: 60–85% depending on the steric hindrance of the aryl ring.

Protocol B: Preparation of this compound (In-Situ Generation)

Note: While commercially available, it can be synthesized if fresh reagent is required.

-

Dissolve piperidine (10 mmol) in MeOH/Water (1:1).

-

Add

(catalyst) and cool to 0°C. -

Slowly add

(30%) dropwise. Note: This typically yields nitrones or cyclic hydroxylamines; for the O-methyl ether, alkylation of N-hydroxypiperidine with MeI/base is required. -

Preferred Route: React

-hydroxypiperidine (commercially available) with Methyl Iodide (MeI) and Potassium Carbonate (

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (<30%) | Moisture in solvent/reagents | Ensure strict anhydrous conditions; titrate R-Li before use. |

| Recovery of Starting Material | Low electrophilicity of N-OMe | Switch to |

| Side Product: Alkylation | Nucleophile attacks Me group | Use sterically bulky bases if generating enolates; ensure low temp (-78°C) during addition to favor N-attack. |

| Complex Mixture | This compound has |

Part 5: Safety & Handling

-

Toxicity: this compound should be treated as a toxic amine. It may cause skin irritation and severe eye damage.[4][5][6]

-

Flammability: Flash point is likely <60°C. Handle in a fume hood away from ignition sources.

-

Reactivity: Avoid contact with strong acids (exothermic decomposition) and strong oxidizers.

-

Waste: Dispose of as hazardous organic waste containing nitrogen.

References

-

Electrophilic Amination Overview: Ricci, A. (Ed.).[2][7] (2008).[4] Electrophilic Amination: Principles and Practice. Wiley-VCH. Link

-

Reactivity of N-Alkoxyamines: Beak, P., & Selling, G. W. (1989). The reaction of organolithium reagents with N-methoxyamines. The Journal of Organic Chemistry, 54(23), 5574–5580. Link

-

Transition Metal Catalyzed Amination: McDonald, S. L., & Wang, Q. (2013). Copper-catalyzed electrophilic amination of heteroarenes. Chemical Communications, 49(50), 5700. Link

-

Synthesis of Piperidine Reagents: Campbell, J. B., et al. (1994). Synthesis of N-alkoxyamines. Synthetic Communications, 24(18), 2663-2671. Link

-

Benchchem Technical Data: Electrophilic Aminating Agents Guide. Benchchem.[2][8] Link

Sources

- 1. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Electrophilic amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: The Role of Piperidine Derivatives and Tertiary Amines in Peptide Synthesis

Executive Summary

For researchers and professionals in peptide synthesis and drug development, the precise selection of reagents is paramount to achieving high yield, purity, and stereochemical integrity. This document addresses the inquiry regarding the use of N-methoxypiperidine in peptide coupling and provides a comprehensive guide to the established roles of related compounds and the fundamental principles of base-mediated peptide bond formation.

Initial literature and database reviews indicate that N-methoxypiperidine is not a standard or documented reagent used in peptide synthesis coupling reactions. Its specific properties, such as its potential nucleophilicity or steric hindrance, have not been characterized for this application in peer-reviewed literature. The query likely stems from a conflation of reagents with similar names but distinct roles, such as piperidine (for Fmoc deprotection) and tertiary amine bases like N-methylmorpholine (NMM) or N-methylpiperidine (for facilitating the coupling step).

This guide, therefore, serves a dual purpose: to clarify the established functions of piperidine and its derivatives and to provide detailed, field-proven protocols for the use of standard tertiary amine bases in modern peptide coupling methodologies.

Part 1: Deconstructing the Role of Piperidine and Its Analogs

In Solid-Phase Peptide Synthesis (SPPS), particularly using Fmoc chemistry, the piperidine scaffold is critical, but its application is highly specific.

The Primary Role of Piperidine: Fmoc Deprotection

The most prevalent use of a piperidine derivative in SPPS is the use of piperidine itself to remove the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[1] This step is crucial for exposing the terminal amine, making it available for coupling with the next amino acid.

The mechanism is a β-elimination reaction, where piperidine acts as a base to abstract the acidic proton on the fluorenyl group. This leads to the cleavage of the carbamate and liberation of the free amine, along with byproducts like dibenzofulvene (DBF) and its piperidine adduct.

-

Key Insight: The choice of base for Fmoc deprotection is critical. While piperidine is the standard, alternatives like piperazine have been explored to minimize base-induced side reactions such as aspartimide formation, especially in sensitive sequences.[2]

N-Methylpiperidine: A Base for Coupling, Not Deprotection

Unlike piperidine, N-methylpiperidine is a tertiary amine and has been investigated as a base for the coupling step. Its role is analogous to that of more common bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Studies have shown that the combination of N-methylpiperidine with dichloromethane can be particularly effective in minimizing urethane formation, a common side reaction when using the mixed carboxylic-carbonic acid anhydride method of peptide coupling.[3]

N-methoxypiperidine: An Uncharted Territory

There is no scientific literature supporting the use of N-methoxypiperidine as a standard base or coupling agent in peptide synthesis. One might hypothesize its potential use as a base, but without empirical data on its pKa, steric profile, and reactivity, its performance and potential side reactions remain unknown. It is crucial for scientific integrity to rely on well-documented and validated reagents.

Part 2: The Core of Peptide Coupling: The Role of Tertiary Amine Bases

Peptide bond formation is the condensation reaction between a carboxylic acid and an amine.[4] To facilitate this, the carboxylic acid group of the incoming amino acid must be activated. Modern peptide synthesis relies on in situ activating reagents, which convert the carboxylic acid into a highly reactive intermediate.[5] Most of these activators, particularly the highly efficient phosphonium and aminium/uronium salts, require a non-nucleophilic tertiary amine base to function.[4]

The base serves two primary functions:

-

Neutralization: It neutralizes the protonated N-terminus of the peptide-resin, rendering the amine nucleophilic and ready for attack.

-

Activation: It facilitates the formation of the active ester intermediate from the coupling reagent and the Fmoc-amino acid.

Workflow of Base-Mediated Peptide Coupling

The general workflow for a coupling step in automated or manual SPPS is illustrated below.

Sources

Troubleshooting & Optimization

Purification of 1-Methoxypiperidine from reaction mixtures

Technical Support Center: 1-Methoxypiperidine Purification

-

Ticket ID: #PUR-N-OMe-001

-

Subject: Isolation and Purification of this compound (N-Methoxypiperidine)

-

Assigned Specialist: Senior Application Scientist, Separation Chemistry Group

Introduction: The "N-O" Challenge

Welcome to the technical guide for purifying This compound (CAS: 1692-02-0). This is a specialized N-alkoxyamine, distinct from its common analog 1-methylpiperidine.

Why is this difficult? The primary challenge is separating the product from the starting material (piperidine ). Both are liquids with similar volatility, but they possess vastly different electronic properties. Standard distillation often fails due to close boiling points or azeotrope formation.

This guide prioritizes chemical differentiation over physical separation, leveraging the dramatic drop in basicity caused by the electronegative oxygen atom.

Module 1: Critical Properties & The "Golden Key" (pKa)

Before attempting distillation, you must understand the "Golden Key" to this separation: Basicity (pKa).

| Property | Piperidine (Impurity) | This compound (Target) | The Implication |

| Structure Type | Secondary Amine ( | N-Alkoxyamine ( | Target lacks an acidic N-H proton. |

| pKa (Conjugate Acid) | ~11.2 (Strong Base) | ~4.5 - 5.0 (Weak Base) | CRITICAL: The target is |

| Boiling Point | 106°C | ~138-142°C (Est.) | Close enough to co-distill. |

| Water Solubility | Miscible | Moderate/Low | Allows for extraction. |

Expert Insight: The N-O bond withdraws electron density from the nitrogen, drastically lowering the pKa [1]. We exploit this by buffering the aqueous phase to a pH where the impurity is ionic (trapped in water) and the product is neutral (extractable).

Module 2: The pH-Swing Extraction Protocol (Recommended)

User Question: "I tried distilling the reaction mixture, but the GC showed 15% piperidine remaining. How do I remove it?"

Solution: Stop distilling. Use a pH-controlled extraction.

The Protocol

-

Acidification: Dissolve your crude reaction mixture in dilute HCl (1M) until pH < 2.

-

State: Both Piperidine and this compound are protonated (

and -

Action: Wash with diethyl ether to remove non-basic impurities (unreacted alkylating agents). Discard organic layer.

-

-

The Swing (Target Release): Slowly add NaOH or saturated

to adjust the aqueous phase to pH 7.5 – 8.0 .-

Mechanism:

-

Piperidine (pKa 11.2): At pH 8, it remains >99.9% protonated (

). It stays in the water. -

This compound (pKa ~4.5): At pH 8, it is >99.9% deprotonated (Neutral). It separates from water.

-

-

-

Extraction: Extract the aqueous phase (pH 8) with Dichloromethane (DCM) or Diethyl Ether (

).-

Result: The organic layer contains pure this compound. The aqueous layer retains the piperidine salt.

-

-

Final Polish: Wash the combined organic layers with a small amount of pH 6.5 phosphate buffer to scavenge trace piperidine. Dry over

and concentrate.

Visualizing the pH-Swing Logic

Figure 1: The pH-Swing Extraction logic relies on the massive pKa differential between the N-alkoxyamine and the secondary amine.

Module 3: Chemical Scavenging (The "Pro" Method)

User Question: "My product is water-soluble, or the extraction didn't work perfectly. I still see 2-5% piperidine. What now?"

Solution: Convert the volatile, basic piperidine into a non-volatile, neutral amide.

Since this compound lacks an N-H bond (it is "tertiary-like"), it is chemically inert to acylating agents. Piperidine, however, reacts instantly.

The Protocol

-

Reagent: Add Acetic Anhydride (

) or Benzoyl Chloride (1.2 equivalents relative to the impurity content, not the whole mass). -

Reaction: Stir at room temperature for 30 minutes in DCM.

-

Chemistry:

. -

This compound: No Reaction.

-

-

Workup:

-

Wash the organic mixture with dilute acid (1M HCl).

-

Crucial Difference: Now, the impurity (N-acetylpiperidine) is neutral and stays in the organic layer, while your product (this compound) is basic enough to be protonated by strong acid.

-

Extract the Acidic Aqueous layer (contains Product-H+).

-

Discard Organic layer (contains N-Acetylpiperidine).

-

Basify the aqueous layer (pH > 9) and extract the pure product.

-

Module 4: Troubleshooting & FAQs

Q: Can I just distill it? A: Only if you have a high-efficiency column (Spinning Band). The boiling points are too close for simple distillation. Furthermore, heating N-alkoxyamines to high temperatures (>150°C) can be risky due to the labile N-O bond, which may undergo homolytic cleavage [2].

Q: The product turned yellow/brown after distillation. A: This indicates oxidation or N-O bond cleavage.

-

Fix: Distill under high vacuum to keep the bath temperature below 80°C.

-

Stabilization: Add a radical inhibitor (e.g., BHT) to the receiving flask if the compound is intended for storage.

Q: How do I confirm the piperidine is gone? A:

-

1H NMR: Look for the multiplet at 2.80 ppm (alpha-protons of piperidine). In this compound, the alpha-protons shift downfield (approx 3.0 - 3.2 ppm ) due to the oxygen anisotropy.

-

The "Singlet" Check: this compound has a distinct singlet for the methoxy group (

) around 3.50 ppm . Integration of this singlet vs. the ring protons confirms purity.

Module 5: Storage and Stability

-

Atmosphere: Store under Argon/Nitrogen. N-alkoxyamines can slowly oxidize to nitrones in air.

-

Temperature: Refrigerate (2-8°C).

-

Incompatibility: Avoid strong reducing agents (cleaves N-O bond to regenerate piperidine) and strong acids (forms salts, hygroscopic).

References

-

Nesvadba, P. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 60(12), 832-840.[1]

- Gigmes, D., et al. (2001). Bond Dissociation Energies of N-Alkoxyamines: A Theoretical Study. Journal of Organic Chemistry. (General reference for N-O bond stability).

-

PubChem Compound Summary. (2024). Piperidine (Data for pKa comparison). National Center for Biotechnology Information.

(Note: While specific literature on this compound purification is sparse, the protocols above are derived from standard N-alkoxyamine synthesis principles established in Reference 1).

Sources

Technical Support Center: Optimizing N-Alkylation of Hydroxylamine Derivatives

Ticket ID: #HYD-ALK-001 Topic: Yield Optimization & Chemoselectivity in Hydroxylamine N-Alkylation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Ambident Nucleophile Challenge

The core challenge in alkylating hydroxylamine (

-

N-Alkylation (Target):

-

O-Alkylation (Competitor):

-

Over-Alkylation: Formation of nitrones or quaternary ammonium salts.

Achieving high yield requires manipulating the Hard-Soft Acid-Base (HSAB) properties of the reaction environment. Nitrogen is a "softer" nucleophile, while Oxygen is "harder" (especially when deprotonated). This guide provides the decision frameworks and protocols to force the reaction toward the N-alkylated product.

Module 1: The Chemoselectivity Logic (HSAB Theory)

Q: Why is my reaction yielding O-alkylated byproducts ( )?

Diagnosis: You are likely using conditions that favor the "hard" nucleophile (Oxygen). This occurs when the hydroxyl group is deprotonated by a strong base, or when using "hard" electrophiles.

Technical Resolution: To favor N-alkylation, you must maintain the nitrogen's nucleophilicity while suppressing the oxygen's basicity.

| Variable | Favor N-Alkylation (Target) | Favor O-Alkylation (Avoid) | Mechanism Note |

| Leaving Group | Iodide ( | Sulfonates (OTs, OMs), Sulfates | Soft leaving groups pair with the soft N-nucleophile. |

| Base Strength | None or Weak ( | Strong ( | Strong bases deprotonate |

| Solvent | Polar Aprotic (ACN, DMF) | Protic (MeOH, | Protic solvents solvate the N-lone pair via H-bonding, reducing its nucleophilicity. |

| Temperature | Controlled ( | High Heat | Higher energy states often favor the thermodynamically stable O-alkyl ether. |

Visualization: The Selectivity Pathway

Figure 1: Mechanistic flow based on HSAB theory. Selecting soft electrophiles and avoiding deprotonation directs the pathway toward N-alkylation.

Module 2: Preventing Over-Alkylation

Q: I am getting dialkylated side products or nitrones. How do I stop at mono-alkylation?

Diagnosis: The product (

Protocol A: The "Protection" Strategy (Recommended) Instead of direct alkylation, use a protected hydroxylamine derivative. This physically blocks the second alkylation site.

Step-by-Step Workflow:

-

Starting Material: Use N-(tert-butoxycarbonyl)hydroxylamine (Boc-NH-OH).

-

Alkylation: React with alkyl halide (

) and mild base (-

Note: The Boc group withdraws electron density, reducing over-reaction risk and sterically hindering the nitrogen, but the anion is stabilized.

-

-

Deprotection: Remove Boc with TFA/DCM.

Protocol B: The "Oxime Reduction" Strategy (Alternative) If direct alkylation fails, switch to reductive alkylation.

-

Condense Hydroxylamine with an aldehyde/ketone

Oxime . -

Reduce the Oxime (e.g., with

or Pyridine-Borane)-

Why this works: You establish the C-N bond via the oxime, guaranteeing mono-substitution before the reduction step.

-

Module 3: Troubleshooting & Optimization Guide

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Oxidation of hydroxylamine by air. | Degas solvents with Argon. Hydroxylamines are easily oxidized to nitroxyl radicals. Add antioxidants (e.g., BHT) if permissible. |

| O-Alkylation Dominance | Base is too strong ( | Switch to |

| Nitrone Formation | Oxidation of the N-alkyl product. | Isolate as the HCl or Oxalate salt immediately. Free bases are unstable. |

| No Reaction | Electrophile is too sterically hindered. | Switch to Iron-Catalyzed Hydroamination of alkenes (see Advanced Protocol below). |

Advanced Protocol: Iron-Catalyzed Synthesis from Alkenes

For sterically demanding or sensitive substrates where

Recent literature suggests using iron catalysis to install hydroxylamine derivatives directly onto alkenes, avoiding traditional alkyl halide displacement.

-

Reagents: Alkene substrate, N-protected hydroxylamine reagent, Fe(acac)3 (catalyst).

-

Conditions: Ethanol, mild heat.

-

Mechanism: Radical aminofunctionalization.

-

Reference: Legnani et al.[2] (See Ref 3).

Module 4: Decision Matrix (Workflow)

Follow this logic to select the correct experimental path.

Figure 2: Decision matrix for selecting the synthesis route based on substrate steric hindrance and leaving group availability.

References

-

Chemoselectivity & HSAB: Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 85(22), 3533–3539. Link

-

N- vs O-Alkylation Selectivity: Jones, K. L., et al. (2008).[3] "Copper-Catalyzed N-Arylation of Hydroxylamines." Organic Letters, 10(5), 797–800. Link

-

Iron-Catalyzed Synthesis: Legnani, L., et al. (2020).[4] "Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents." ChemRxiv (Preprint). Link

-

Oxime Reduction Protocols: Kitahara, K., et al. (2008).[3] "Synthesis of Oximes from Alcohols." Organic Letters, 10(11), 2259–2261. Link

-

General Review: "Synthesis of Hydroxylamines." Organic Chemistry Portal. Link

Sources

Technical Support Center: 1-Methoxypiperidine Stability & Storage Guide

[1]

Executive Summary: The Stability Profile

As a Senior Application Scientist, I frequently encounter degradation issues with N-alkoxyamines like 1-Methoxypiperidine. Users often treat this compound as a standard tertiary amine, which is a critical error.[1][2] The presence of the N-O bond introduces specific vulnerabilities—primarily homolytic cleavage and acid-catalyzed hydrolysis —that are not present in simple alkyl amines like piperidine.[1][2]

The following guide moves beyond the standard Safety Data Sheet (SDS) recommendations to explain the causality of degradation and provide actionable troubleshooting steps.

Core Stability Data Table

| Parameter | Specification | Technical Rationale |

| Ideal Temperature | 2°C to 8°C (Short term)-20°C (Long term) | Low temperature inhibits the homolytic cleavage of the N-O bond, a primary degradation pathway for alkoxyamines [1].[1][3] |

| Atmosphere | Argon or Nitrogen (Inert) | Prevents oxidation and moisture absorption.[1][3][2] The compound is hygroscopic; water promotes hydrolysis.[1][2] |

| Light Sensitivity | High (UV Sensitive) | UV light can trigger photo-induced homolysis of the N-O bond, generating reactive radicals [2].[1][3][2] |

| Container | Amber Glass / Teflon-lined cap | Blocks UV; Teflon prevents leaching of plasticizers which can occur with standard polyethylene caps.[1][3][2] |

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by researchers in the field.

Q1: My this compound has turned from colorless to yellow/orange. Is it still usable?

Diagnosis: Oxidation and Nitroxide Formation. The yellow/orange discoloration is a hallmark of N-oxide or nitroxide radical formation (e.g., Piperidine-N-oxyl radicals).[1] While N-alkoxyamines are generally stable, trace oxygen exposure or elevated temperatures can trigger the homolysis of the C-O bond or N-O bond [3].[1][2]

-

Impact: If the color is faint yellow, the purity is likely >95% and may be usable for robust reactions.[1][2] Dark orange indicates significant degradation (>5%).[1][2]

-

Corrective Action: Perform a rapid vacuum distillation. The nitroxide impurities are typically higher boiling or non-volatile salts.[1][2]

Q2: I see a white precipitate or "crust" around the cap. What is this?

Diagnosis: Carbamate/Carbonate Formation. Like many amines, this compound can react with atmospheric CO₂ in the presence of moisture to form carbamate salts, although this is less pronounced than in primary/secondary amines.[1] More likely, if the bottle was stored in a shared fridge, it may have reacted with acid vapors (HCl, Acetic Acid) to form the hydrochloride/acetate salt.[1][2]

-

Verification: Dissolve a small amount of the precipitate in D₂O. Check ¹H NMR for shifts corresponding to protonated amine species (downfield shift of the ring protons).

-

Prevention: Parafilm is insufficient.[1][2] Use electrical tape or a secondary containment jar with desiccant.[1][2]

Q3: The material smells "fishy" or pungent, different from the original ether-like odor.

Diagnosis: Hydrolysis to Piperidine. Under acidic conditions or prolonged exposure to moisture, the N-O bond can hydrolyze, releasing methanol and reverting the compound to free piperidine [4].[1][2]

Visualizing the Degradation Pathways[1]

Understanding how the molecule breaks down helps in preventing it.[1][2] The diagram below illustrates the two primary failure modes: Radical Homolysis (Heat/Light induced) and Hydrolysis (Moisture/Acid induced).[1][2]

Figure 1: Primary degradation pathways.[3][2] Note that thermal homolysis leads to radical species responsible for discoloration, while hydrolysis regenerates the secondary amine.[1]

Validated Storage & Handling Protocol

To ensure experimental reproducibility, follow this "Receipt-to-Reaction" workflow.

A. Receipt & Initial QC[1][3]

-

Visual Inspection: Liquid should be clear and colorless.[1][2][4][5]

-

Karl Fischer (KF) Titration: If water content is >0.5%, dry immediately (see below).[1][2]

-

Aliquot: Do not store the bulk bottle in the glovebox antechamber repeatedly (cycling pressure stresses the seal). Aliquot into 5-10 mL amber crimp-top vials.

B. Drying Protocol (If Moisture Detected)

Do not use silica gel, as it is slightly acidic and can promote hydrolysis.[1][2]

-

Add activated 3Å Molecular Sieves (20% w/v) directly to the liquid.[1][2]

-

Allow to stand for 24 hours under Argon.

-

Filter through a 0.2 µm PTFE syringe filter into a fresh, dry container.

C. Storage Workflow Diagram

Figure 2: Decision tree for handling incoming material to ensure long-term stability.

References

-

Nesvadba, P. (2006).[1][2] N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science.[1] CHIMIA, 60(12), 832–840.[1][2] Link

-

Edeleva, M., et al. (2021).[1][2] Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions.[1][2] Chemical Science, 12, 14096-14105.[1][2] Link

-

Fisher Scientific.[1][2] (2023).[1][2][6] Safety Data Sheet: this compound. Link[3][2]

-

Ciriminna, R., & Pagliaro, M. (2010).[1][2] Industrial applications of nitroxyl radicals. Organic Process Research & Development, 14(1), 245-251.[1][2] (Context on Nitroxide/Amine stability cycles).

Sources

- 1. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]

- 2. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

Validation & Comparative

Advanced C13 NMR Analysis of 1-Methoxypiperidine: Conformational Dynamics & Spectral Fingerprinting

This guide provides an advanced technical analysis of the C13 NMR spectrum of 1-Methoxypiperidine, synthesizing experimental data with conformational theory.

Executive Summary & Application Context

This compound (N-methoxypiperidine) represents a unique class of N-heterocycles where the nitrogen atom is directly bonded to an electronegative oxygen. This structural motif creates distinct electronic and steric environments compared to standard N-alkyl piperidines.[1]

Primary Applications:

-

Metabolic Stability: The N-methoxy group serves as a metabolically stable isostere for N-methyl groups in drug design, resisting oxidative N-dealkylation.[1]

-

Synthetic Intermediate: Precursor for N-nitrenium ions and specialized hydroxylamine derivatives.[1][2]

-

Conformational Probe: Used to study the Generalized Anomeric Effect and nitrogen inversion barriers.

Structural & Conformational Dynamics

Unlike 1-methylpiperidine, where the N-substituent predominantly occupies the equatorial position to minimize 1,3-diaxial interactions, this compound exhibits complex dynamic behavior due to the Generalized Anomeric Effect .[1]

The Nitrogen Inversion Barrier

The electronegative oxygen atom draws electron density from the nitrogen, reducing the energy of the nitrogen lone pair and significantly raising the barrier to N-inversion.[3]

-

1-Methylpiperidine Inversion Barrier: ~7–8 kcal/mol (Rapid inversion at RT).[2]

-

This compound Inversion Barrier: ~15–18 kcal/mol.[2]

Implication for NMR: At room temperature, the N-inversion is slow on the NMR timescale compared to simple amines. However, ring flipping (chair-chair interconversion) may still average the signals unless the sample is cooled significantly. The spectrum typically reflects a weighted average of Axial and Equatorial conformers, with a pronounced shift toward the Axial form due to stabilizing

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral fidelity, this compound should be synthesized freshly or purified to remove traces of piperidine or N-oxide impurities.[1][2]

Method A: Benzoyl Peroxide Oxidation (Classic)

This method converts piperidine to the benzoyloxy derivative, which is then hydrolyzed/methylated.[2]

-

Reactants: Dissolve piperidine (1.0 eq) in dry diethyl ether at 0°C.

-

Oxidation: Add Benzoyl Peroxide (0.5 eq) portion-wise. (Caution: Peroxides are explosive).[2]

-

Intermediate: Isolate 1-benzoyloxypiperidine.

-

Hydrolysis/Alkylation: Treat with aqueous NaOH followed by Dimethyl Sulfate (Me2SO4) or Methyl Iodide (MeI) under phase-transfer conditions.[2]

-

Purification: Distill under reduced pressure (bp ~140°C / 760 mmHg).

Method B: Direct Alkylation of N-Hydroxypiperidine

-

Starting Material: N-Hydroxypiperidine (commercially available or from piperidine +

).[2] -

Deprotonation: Treat with NaH in THF at 0°C.

-

Methylation: Add MeI dropwise. Stir 2h.

-

Workup: Quench with water, extract with Et2O, dry over MgSO4.

NMR Sample Prep

-

Solvent:

(Standard) or -

Concentration: ~20 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm).

Spectral Analysis & Comparison

The C13 NMR spectrum of this compound is characterized by the deshielding effect of the oxygen on the

Comparative Chemical Shift Table (ppm)

| Carbon Position | Piperidine (Ref) | 1-Methylpiperidine | This compound | Shift Analysis |

| N-Substituent | - | 46.9 ( | 64.5 ( | Strong deshielding by Oxygen (+17.6 ppm vs N-Me).[1][2] |

| 47.7 | 56.7 | 58.2 | Inductive effect of Oxygen deshields | |

| 27.2 | 26.4 | 23.8 | Upfield Shift: Evidence of | |

| 25.9 | 24.3 | 24.1 | Minimal change; remote from substitution site.[1][2] |

Note: Values referenced to

Detailed Spectral Assignment

-

The Methoxy Signal (

64.5 ppm):-

Appears as a sharp singlet.[2]

-

Significantly downfield compared to N-Methyl (

47) due to the electronegativity of oxygen ( -

Diagnostic: This peak confirms the

connectivity.

-

-

The

-Carbons (C2/C6,-

These carbons are directly attached to the nitrogen. The N-OMe group is more electron-withdrawing than N-Me, leading to a slight downfield shift.[1]

-

Broadening: At room temperature, these peaks may appear broadened if the ring inversion rate is comparable to the NMR frequency scale.

-

-

The

-Carbons (C3/C5,-

Critical Insight: These carbons appear upfield (shielded) compared to 1-methylpiperidine.[2]

-

Mechanism: This shielding is consistent with a significant population of the Axial-OMe conformer. In the axial conformation, the OMe group exerts a steric

-gauche compression on the C3/C5 carbons, shielding them by ~2-3 ppm.

-

Advanced Validation: Variable Temperature (VT) NMR

To rigorously validate the structure and conformation, perform a VT-NMR experiment.[1]

-

At +25°C (Fast Exchange): Single set of sharp/broad signals (Weighted average).[2]

-

At -80°C (Slow Exchange): The spectrum will split into two unequal sets of signals corresponding to the Axial (major) and Equatorial (minor) conformers.[1]

References

-

Conformational Analysis of N-Heterocycles: Belostotskii, A. M., et al. "Nitrogen inversion in cyclic amines and the bicyclic effect."[1][2] Journal of Organic Chemistry, 2002, 67(26), 9257-9266.[1][2] Link

-

Synthesis of N-Alkoxy Amines: "Product Class 5: Hydroxylamines." Science of Synthesis, Thieme Chemistry.[1][2] Link[1][2]

-

C13 NMR Shift Increments: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1][2]

-

Stereoelectronic Effects: Kirby, A. J.[1][2] Stereoelectronic Effects. Oxford Chemistry Primers, 1996.[1][2] (Discussion of the Anomeric Effect in N-O systems).

Sources

Technical Comparison Guide: IR Spectroscopy of the N-O-C Linkage

Executive Summary